4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide
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Overview
Description
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide typically involves multiple steps, starting with the preparation of the thiazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzamide core is then introduced through a series of reactions involving amide bond formation. The methoxyphenyl group is incorporated via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiazinan ring can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiazinan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide involves its interaction with specific molecular targets. The thiazinan ring and benzamide core can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxothiazinan-2-yl)-N-[(2-methoxyphenyl)methyl]benzamide
- 4-(1,1-dioxothiazinan-2-yl)-N-[(4-methoxyphenyl)methyl]benzamide
- 4-(1,1-dioxothiazinan-2-yl)-N-[(3-ethoxyphenyl)methyl]benzamide
Uniqueness
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-methoxybenzyl)benzamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[(3-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-6-4-5-15(13-18)14-20-19(22)16-7-9-17(10-8-16)21-11-2-3-12-26(21,23)24/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMPPXLMTJHUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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